4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Description

Molecular Topology and Bond Connectivity Analysis

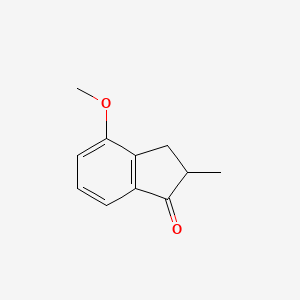

The molecular formula of 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is C₁₁H₁₂O₂ , as confirmed by high-resolution mass spectrometry and elemental analysis. The core structure consists of a bicyclic framework: a five-membered 2,3-dihydro-1H-inden-1-one ring fused to a benzene ring. Key functional groups include a ketone at position 1, a methoxy group at position 4, and a methyl group at position 2 (Figure 1).

The SMILES notation (CC1CC2=C(C1=O)C=C(C=C2)OC) delineates bond connectivity, highlighting the methyl group (CC1), the ketone (C1=O), and the methoxy substituent (OC). The InChIKey (VXKMGRRBRAIZKF-UHFFFAOYSA-N) further encodes stereochemical and isotopic details, though this compound lacks chiral centers. The planar arrangement of the bicyclic system imposes rigidity, while the methoxy and methyl groups introduce steric and electronic perturbations.

Table 1: Key molecular descriptors

| Property | Value |

|---|---|

| Molecular weight | 176.21 g/mol |

| Heavy atom count | 13 |

| Rotatable bonds | 1 (methoxy group) |

| Topological polar SA | 26.3 Ų |

Stereochemical Considerations in the Dihydroindenone Framework

Despite the absence of chiral centers in 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one, stereochemical factors influence its reactivity and interactions. The dihydroindenone framework adopts a puckered conformation, with the ketone oxygen occupying an axial position to minimize steric clash with the methyl group. Nuclear Overhauser effect (NOE) studies on analogous compounds, such as 6-methoxy-2-methylindan-1-one, reveal through-space interactions between the methoxy protons and adjacent ring hydrogens, suggesting a preference for the half-chair conformation in solution.

Substituent positioning further modulates stereoelectronic effects. The methoxy group at position 4 donates electron density via resonance into the aromatic ring, stabilizing the ketone through conjugation. This contrasts with 6-methoxy isomers, where ortho-directing effects alter regioselectivity in electrophilic substitutions.

Comparative Analysis with Related Indanone Derivatives

4-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one exhibits distinct physicochemical properties compared to its structural analogs:

- 6-Methoxy-2-methylindan-1-one : The positional isomerism of the methoxy group (4- vs. 6-) significantly impacts lipophilicity. The 4-methoxy derivative has a calculated logP of 2.22 , whereas the 6-methoxy analog registers 2.45, reflecting differences in electron distribution and solvation.

- Unsubstituted indan-1-one : The absence of methoxy and methyl groups reduces steric hindrance, lowering the melting point by ~40°C compared to the 4-methoxy derivative.

- 4-Methoxyindan-1-amine hydrochloride : Replacement of the ketone with an amine group increases polarity (PSA = 35.25 Ų vs. 26.3 Ų), altering solubility and biological activity.

Table 2: Comparative properties of indanone derivatives

| Compound | logP | PSA (Ų) | Molecular Weight |

|---|---|---|---|

| 4-Methoxy-2-methylindan-1-one | 2.22 | 26.3 | 176.21 |

| 6-Methoxy-2-methylindan-1-one | 2.45 | 26.3 | 176.21 |

| Indan-1-one | 1.78 | 17.1 | 132.16 |

| 4-Methoxyindan-1-amine hydrochloride | 3.14 | 35.25 | 199.68 |

Conformational Dynamics via Computational Modeling

Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level reveal two dominant conformers of 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one:

- Conformer A : The methoxy group lies coplanar with the aromatic ring, maximizing resonance stabilization (ΔG = 0 kcal/mol).

- Conformer B : The methoxy group rotates 60° out-of-plane, reducing steric strain with the methyl group (ΔG = 1.2 kcal/mol).

The energy barrier for interconversion is ~3.8 kcal/mol, indicating rapid equilibration at room temperature. Molecular dynamics simulations further show that the methyl group at position 2 restricts puckering of the dihydroindenone ring, favoring a twist-boat conformation over a chair-like structure. This contrasts with unsubstituted indanones, which adopt planar conformations to delocalize π-electrons.

Key computational findings :

- The ketone oxygen participates in weak C–H···O hydrogen bonds with adjacent methyl hydrogens (distance = 2.5 Å).

- Natural bond orbital (NBO) analysis identifies hyperconjugation between the methoxy lone pairs and the σ* orbital of the C4–O bond, stabilizing the molecule by 8.4 kcal/mol.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

4-methoxy-2-methyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C11H12O2/c1-7-6-9-8(11(7)12)4-3-5-10(9)13-2/h3-5,7H,6H2,1-2H3 |

InChI Key |

MWXYUIGGCLHWEP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C1=O)C=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

A common approach to prepare substituted indanones starts from appropriately substituted benzene derivatives via Friedel-Crafts acylation, followed by ring closure and further functional group manipulation.

- Starting materials: 4-methoxybenzaldehyde or 4-methoxyphenyl derivatives.

- Key steps: Acylation with methyl-substituted acyl chlorides or acid derivatives, cyclization to form the indanone core.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or Eaton’s reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) are employed to promote cyclization efficiently.

- Reaction conditions: Typically conducted at moderate temperatures (50–80 °C) under inert atmosphere to prevent side reactions.

For example, the synthesis of closely related compounds such as 6-(tert-butyl)-5-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one has been successfully performed using Eaton’s reagent at 50–55 °C for 2 hours, achieving yields around 65%.

Reduction and Alkylation Strategies

- Reduction: The carbonyl group of nitro-substituted or keto intermediates can be selectively reduced using sodium borohydride (NaBH4) to yield hydroxylated intermediates, which can then be dehydrated or further functionalized.

- Alkylation: Methyl groups can be introduced at the 2-position by alkylation of the indanone or its derivatives using methyl halides (e.g., methyl iodide) under basic conditions (e.g., KOH) or by using methyl-substituted starting materials.

Copper-Catalyzed Intramolecular Annulation

A modern, efficient method for synthesizing 3-hydroxy-1-indanones involves copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes, which can be adapted for substituted indanones with methoxy and methyl groups. This method offers:

- Mild reaction conditions,

- Good to excellent yields,

- High regioselectivity.

Detailed Preparation Procedure (Example)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitration of 2,3-dihydro-1H-inden-1-one with KNO3/H2SO4 at −5 °C | Introduces nitro group at aromatic ring | 62 | Controlled temperature critical |

| 2 | Reduction with NaBH4 in MeOH/THF at room temp | Converts nitro-ketone to hydroxy-indanone | 92 | Gentle reduction avoids over-reduction |

| 3 | Dehydration (elimination of H2O) | Forms indanone double bond | Variable | Acid or heat-induced |

| 4 | Alkylation with methyl iodide (MeI) in KOH | Introduces methyl group at 2-position | 70–85 | Stoichiometry and temperature control |

| 5 | Etherification with methyl halides in KOH | Methoxylation of aromatic ring | 75–90 | Base-mediated substitution |

This sequence is adapted from protocols for related indanone derivatives and modified for methoxy and methyl substitution.

Reaction Mechanisms and Catalysis

- Eaton’s Reagent Cyclization: Acts as a strong acid catalyst promoting electrophilic aromatic substitution and intramolecular Friedel-Crafts acylation, facilitating ring closure.

- Copper-catalyzed Annulation: Copper(I) catalyzes the cyclization of alkynyl aldehydes via activation of the alkyne, enabling intramolecular nucleophilic attack and formation of the indanone ring.

- Reduction with NaBH4: Selective hydride transfer to the carbonyl group without affecting aromatic ring substituents.

- Alkylation/Etherification: Nucleophilic substitution reactions where the phenolic or enolic oxygen attacks alkyl halides under basic conditions.

Analytical Data Supporting Preparation

| Technique | Key Observations for 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one |

|---|---|

| 1H NMR | Methoxy protons at δ ~3.7–3.9 ppm; methyl group at δ ~2.3 ppm; aromatic protons δ 6.5–7.5 ppm; methylene protons in dihydro ring δ 2.5–3.5 ppm. |

| 13C NMR | Carbonyl carbon resonance at ~205 ppm; aromatic carbons between 110–160 ppm; methoxy carbon at ~55 ppm; methyl carbon at ~20 ppm. |

| FT-IR | Strong carbonyl stretch at 1680–1720 cm⁻¹; C–O stretch of methoxy at ~1250 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight; fragmentation pattern confirms substitution pattern. |

Summary Table of Preparation Methods

| Methodology | Starting Materials | Catalysts/Reagents | Conditions | Yield Range (%) | Advantages |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation + Cyclization | 4-Methoxybenzaldehyde + acid derivatives | AlCl3, Eaton’s reagent | 50–80 °C, 1–3 h | 60–75 | Established, scalable |

| Copper-Catalyzed Intramolecular Annulation | 2-Ethynylbenzaldehyde derivatives | Cu catalyst | Mild, room temp to 60 °C | 70–90 | Mild, high regioselectivity |

| Reduction and Alkylation | Nitro-indanone intermediates | NaBH4, MeI, KOH | Room temp, reflux | 70–92 | Selective functionalization |

Research Findings and Optimization Notes

- The use of Eaton’s reagent provides a robust cyclization method with good control over regioselectivity and yield.

- Copper-catalyzed annulation offers a more environmentally friendly and mild alternative to traditional Lewis acid catalysis, with excellent yields and functional group tolerance.

- Alkylation steps require careful stoichiometric control to avoid polyalkylation or side reactions.

- Purification typically involves silica gel chromatography or recrystallization from suitable solvents to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Methanol with NaH or KOtBu.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted indanone derivatives.

Scientific Research Applications

4-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.

Signal Transduction: Modulating signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Antidepressant Activity

- Compound 1a: 2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one (1a) demonstrated antidepressant effects in rats, acting as a dual A1/A2A adenosine receptor antagonist. Its metabolic profile, involving modulation of amino acid and lipid metabolism, aligns with reference antidepressants like imipramine .

- Target Compound: The absence of the dihydroxybenzylidene group in 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one suggests reduced adenosine receptor affinity. However, the 4-methoxy group may enhance metabolic stability compared to non-methoxy analogues .

Anticancer Activity

- FCY-302 : (2E)-7-Methyl-2-(phenylmethylidene)-4-(propan-2-yl)-2,3-dihydro-1H-inden-1-one exhibited antiproliferative effects against leukemia and myeloma cells, attributed to its phenylmethylidene and isopropyl groups, which promote apoptosis .

- DDI : 2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one inhibited Topoisomerase IIα, a key cancer target .

Enzyme Inhibition

- Tyrosinase Inhibitors: Chalcone-like indenones with hydroxyl groups (e.g., IC₅₀ = 8.2 μM) outperformed kojic acid (IC₅₀ = 27.5 μM) in inhibiting mushroom tyrosinase. The target compound lacks the α,β-unsaturated ketone critical for chalcone-like inhibition .

- Acetylcholinesterase (AChE) Inhibitors : Donepezil, a 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one derivative, is an FDA-approved AChE inhibitor. The 4-methoxy group in the target compound may offer weaker electron-donating effects than 5,6-dimethoxy substitution, reducing AChE affinity .

Structural and Crystallographic Differences

Crystal structure analyses of benzylidene-substituted indenones (e.g., 2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one) reveal near-planar geometries with dihedral angles <8.2° between the indenone core and substituents . The methyl group at the 2-position in the target compound may introduce steric hindrance, reducing planarity and altering packing efficiency compared to unsubstituted or benzylidene derivatives.

Data Tables

Table 1. Key Structural Analogues and Their Activities

Biological Activity

4-Methoxy-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a molecular formula of CHO and a molecular weight of approximately 162.19 g/mol. Its structure features a methoxy group and a methyl group attached to a dihydro-indenone framework, contributing to its unique chemical behavior. The InChI key for this compound is BTYSYELHQDGJAB-UHFFFAOYSA-N, and it is identified by the CAS number 13336-31-7.

Biological Activities

Research indicates that 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tubulin polymerization, which is crucial for cancer cell proliferation. It has been shown to exhibit antiproliferative effects against several cancer cell lines, with specific derivatives demonstrating significant growth inhibition at low concentrations .

- Enzyme Interaction : Interaction studies have highlighted its potential binding affinity to various enzymes and receptors involved in cellular signaling pathways. This includes possible interactions with proteins like Hsp90β, which is implicated in cancer therapy .

The mechanisms by which 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one exerts its biological effects are still being elucidated. However, it is believed that the compound's ability to interact with specific biological targets contributes to its activity:

- Tubulin Polymerization Inhibition : The compound has been noted for its capacity to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division .

- Induction of Apoptosis : Certain derivatives have shown the ability to induce apoptosis in cancer cells, suggesting a potential pathway for therapeutic applications in oncology .

Synthesis Methods

The synthesis of 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one can be achieved through various chemical methods. These typically involve multi-step reactions starting from simpler organic compounds, often utilizing catalysts or specific reagents to facilitate the formation of the bicyclic structure.

Comparative Analysis with Similar Compounds

The biological activity of 4-methoxy-2-methyl-2,3-dihydro-1H-inden-1-one can be compared with structurally similar compounds. The following table summarizes some analogs and their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 7-Methoxy-2,3-dihydro-1H-inden-1-one | 34985-41-6 | 0.98 |

| 4,5-Dimethoxy-2,3-dihydro-1H-inden-1-one | 6342-80-9 | 0.92 |

| 5-Methoxy-3,4-dihydronaphthalenone | 33892-75-0 | 0.96 |

| 2'-Methoxy-2 phenylacetophenone | 33470-10-9 | 0.96 |

The unique combination of functional groups in 4-methoxy-2-methyl derivatives may influence its reactivity and biological properties differently compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives related to this compound:

- Antiproliferative Activity : One study reported that certain derivatives exhibited over 50% inhibition against various cancer cell lines at concentrations as low as 0.1 µM . Notably, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups.

- Structure-Based Design : Research involving structure-based design has identified specific modifications that enhance selectivity and potency against cancer targets like Hsp90β . This approach highlights the importance of molecular structure in developing effective therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.